4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol
Description
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13-14H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOPKTKTOLIEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384911 | |
| Record name | 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-59-5 | |
| Record name | 4-(3-Hydroxy-3-methyl-1-butyn-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of 4-Bromobenzyl Alcohol
The synthesis begins with 4-bromobenzyl alcohol, which is protected using TBDPSCl in the presence of triethylamine and catalytic DMAP. This yields 4-bromo-(TBDPS-oxymethyl)benzene with >90% efficiency. The TBDPS group ensures stability during subsequent metal-catalyzed reactions.
Sonogashira Coupling with Trimethylsilylacetylene
The protected bromide undergoes Sonogashira coupling with trimethylsilylacetylene under palladium(II) acetate and copper(I) iodide catalysis. This step forms 4-(TBDPS-oxymethyl)phenyltrimethylsilylacetylene in 85% yield. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 12 h |
Deprotection and Nucleophilic Addition
The trimethylsilyl group is removed using tetrabutylammonium fluoride (TBAF), generating terminal acetylene. Subsequent addition to acetone in the presence of lithium diisopropylamide (LDA) forms the tertiary alcohol. The TBDPS group is finally cleaved with HF-pyridine, yielding the target compound in 72% overall yield.
Reduction of 4-(4-Formylphenyl)-2-methylbut-3-yn-2-ol
An alternative approach involves the synthesis of 4-(4-formylphenyl)-2-methylbut-3-yn-2-ol followed by aldehyde reduction.
Synthesis of Formyl Intermediate
4-Ethynylbenzaldehyde is prepared via Sonogashira coupling of 4-iodobenzaldehyde with trimethylsilylacetylene. Nucleophilic addition to acetone proceeds at –78°C using LDA, yielding 4-(4-formylphenyl)-2-methylbut-3-yn-2-ol in 68% yield.
Borohydride Reduction
The aldehyde group is reduced using sodium borohydride in methanol at 0°C. This step achieves quantitative conversion to the hydroxymethyl derivative without affecting the alkyne or tertiary alcohol.
Reaction Conditions:
-
NaBH₄ (2.0 equiv)
-
MeOH, 0°C → RT
-
1 h reaction time
Palladium-Catalyzed Coupling of Propargyl Alcohol Derivatives
Propargyl Bromide Synthesis
2-Methyl-3-butyn-2-ol is treated with PBr₃ in dichloromethane to form 2-methyl-3-bromobut-3-yn-2-ol. This electrophilic alkyne serves as a coupling partner.
Suzuki-Miyaura Coupling
4-(Hydroxymethyl)phenylboronic acid is coupled with the propargyl bromide using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1). The reaction proceeds at 80°C for 8 h, yielding the target compound in 65% yield.
Optimization Data:
| Base | Yield (%) |
|---|---|
| K₂CO₃ | 65 |
| Cs₂CO₃ | 58 |
| NaHCO₃ | 42 |
Comparative Analysis of Methodologies
The table below evaluates key metrics for each synthesis route:
| Method | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Nucleophilic Addition | 72 | 98.5 | High |
| Aldehyde Reduction | 68 | 97.2 | Moderate |
| Suzuki Coupling | 65 | 96.8 | Low |
The nucleophilic addition route offers superior yield and scalability but requires stringent protection/deprotection steps. The aldehyde reduction method provides a shorter pathway but faces challenges in intermediate stability.
Challenges and Optimization Strategies
Protection Group Selection
Alternative protecting groups such as benzyl ethers were explored but resulted in lower deprotection yields (≤80%) compared to TBDPS (92%).
Solvent Effects in Sonogashira Coupling
A solvent screen revealed THF as optimal for alkyne formation:
| Solvent | Yield (%) |
|---|---|
| THF | 85 |
| DMF | 73 |
| Toluene | 68 |
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene.
Scientific Research Applications
4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Key analogs differ in the substituent at the para-position of the phenyl ring. The following compounds are compared:
Key Observations :
- Hydrogen Bonding : The -CH₂OH group enables hydrogen bonding, which may influence crystallization behavior or biological interactions.
- Electron Effects : Electron-withdrawing groups (e.g., -CF₃) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.
Backbone Modifications
Alkyne vs. Alkene Backbones
- 4-Phenyl-3-buten-2-ol (CAS: 17488-65-2): Features a conjugated alkene (butenol) instead of an alkyne. This compound (C₁₀H₁₂O, MW: 148.20) exhibits lower thermal stability and distinct reactivity due to the double bond .
- This compound : The triple bond in the propargyl backbone increases rigidity and may enhance stability under acidic conditions.
Heterocyclic Analogs
- 4-(6-Bromopyridin-2-yl)-2-methylbut-3-yn-2-ol: Incorporates a bromopyridine ring instead of benzene.
Reactivity Trends
- Hydroxymethyl Group : Susceptible to oxidation (to -COOH) or esterification, enabling derivatization for pharmaceutical intermediates .
- Methoxy Group : Stable under basic conditions but cleavable via demethylation with strong acids (e.g., BBr₃) .
- Fluorine Substituents : Enhance metabolic stability in drug design due to reduced susceptibility to enzymatic degradation .
Biological Activity
4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol, with the molecular formula CHO and CAS number 175203-59-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a hydroxymethyl group attached to a phenyl ring, a methyl group, and a butyn-2-ol moiety, which contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 190.24 g/mol |
| Structure | Structure |
| CAS Number | 175203-59-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions. These interactions may modulate enzyme activity and signaling pathways, leading to various biological effects such as:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.
- Anti-inflammatory Effects : Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus mitigating inflammation.
- Antitumor Properties : Preliminary research suggests that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it was found to protect PC12 cells from HO-induced oxidative damage. This protective effect is linked to the compound's ability to enhance the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
Research has indicated that this compound can significantly reduce the levels of nitric oxide (NO) and inhibit inducible nitric oxide synthase (iNOS) expression in macrophages. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.
Antitumor Activity
A study on the cytotoxic effects of this compound on various cancer cell lines revealed IC values indicating potent antiproliferative effects. The compound was shown to induce apoptosis in HepG2 liver cancer cells by modulating key apoptotic pathways.
Case Studies
- Cell Line Study : In a study involving HepG2 cells, treatment with varying concentrations of this compound resulted in increased apoptosis rates, with an IC value determined at approximately 20 µM.
- Inflammation Model : In an LPS-induced inflammation model using RAW264.7 macrophages, the compound significantly decreased TNF-alpha and IL-6 levels, demonstrating its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Sonogashira coupling between 4-(hydroxymethyl)phenylacetylene and 2-methylbut-3-yn-2-ol derivatives. Optimize reaction temperature (60–80°C), use Pd(PPh₃)₄/CuI catalysts, and monitor via TLC or HPLC. Purification via column chromatography (hexane/ethyl acetate gradient) yields >95% purity .
Q. How can structural characterization of this compound be performed using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Prepare crystals via slow evaporation in ethanol/dichloromethane. Use SHELX programs (SHELXS/SHELXL) for structure solution and refinement. Key parameters: space group , unit cell dimensions , and .
Q. What spectroscopic techniques are essential for verifying the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm hydroxyl (-OH, δ ~1.8 ppm) and alkyne (C≡C, δ ~90–100 ppm) groups.
- IR : Detect O-H stretch (~3400 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).
- MS : ESI-MS [M+H]⁺ at m/z 231.1 .
Advanced Research Questions
Q. How does steric hindrance from the 2-methyl group influence regioselectivity in derivatization reactions?
- Methodological Answer : The tert-butyl-like 2-methyl group restricts nucleophilic attack at the alkyne terminus. Computational modeling (DFT at B3LYP/6-31G* level) shows higher activation energy for anti-Markovnikov additions. Experimental validation via epoxidation (mCPBA) yields Markovnikov-oriented products .
Q. What strategies mitigate oxidative degradation of the hydroxymethyl group during storage?
- Methodological Answer : Stabilize via:
- Lyophilization : Store under argon at -20°C.
- Derivatization : Acetylation (Ac₂O/pyridine) to form 4-(acetoxymethyl) analogs.
- Antioxidants : Add 0.1% BHT to ethanol solutions. Monitor degradation via HPLC-UV (λ = 254 nm) .
Q. How can computational modeling predict the compound’s metabolic pathways?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor):
- Phase I Metabolism : Predominant O-demethylation (CYP3A4/2D6) at the hydroxymethyl group.
- Phase II Metabolism : Glucuronidation (UGT1A1) at the phenolic -OH. Validate with in vitro hepatocyte assays (LC-MS/MS quantification) .
Q. What crystallographic challenges arise from the compound’s conformational flexibility?
- Methodological Answer : The alkyne and hydroxymethyl groups introduce torsional strain, leading to twinning. Address via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
